3,5-Dichloro-4-(methoxycarbonyl)benzoic acid
Overview
Description
3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6Cl2O4 and a molecular weight of 249.05 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid typically involves the chlorination of 4-(methoxycarbonyl)benzoic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring .
Industrial production methods may involve large-scale chlorination processes, utilizing specialized equipment to handle the reagents and control the reaction environment. The product is then purified through crystallization or other separation techniques to obtain the desired purity level.
Chemical Reactions Analysis
3,5-Dichloro-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3,5-Dichloro-4-(methoxycarbonyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3,5-Dichloro-4-(methoxycarbonyl)benzoic acid can be compared with other similar compounds, such as:
3,5-Dichlorobenzoic acid: Lacks the methoxycarbonyl group, which affects its reactivity and applications.
4-(Methoxycarbonyl)benzoic acid: Lacks the chlorine atoms, resulting in different chemical properties and uses.
3,5-Dichloro-4-hydroxybenzoic acid:
The presence of both chlorine atoms and the methoxycarbonyl group in this compound makes it unique and valuable for specific chemical and industrial applications.
Properties
IUPAC Name |
3,5-dichloro-4-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O4/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPDHTNDZDMUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247149 | |
Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264272-64-2 | |
Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264272-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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